molecular formula C17H10ClN3O2S B2422646 6-chloro-3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one CAS No. 314048-26-5

6-chloro-3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2422646
CAS No.: 314048-26-5
M. Wt: 355.8
InChI Key: AWSNSCPZUAAAGV-UHFFFAOYSA-N
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Description

6-chloro-3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines a chromenone core with a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 6-chloro-3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves the reaction of 6-chloro-2H-chromen-2-one with 5-(phenylamino)-1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-chloro-3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chromenone ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 6-chloro-3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-chloro-3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    6-chloro-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one: This compound has a methylamino group instead of a phenylamino group, which may result in different biological activities and properties.

    6-chloro-3-[5-(phenylamino)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one: This compound has an oxadiazole ring instead of a thiadiazole ring, which may affect its chemical reactivity and biological activity.

    6-chloro-3-[5-(phenylamino)-1,2,4-triazol-2-yl]-2H-chromen-2-one:

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(5-anilino-1,3,4-thiadiazol-2-yl)-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O2S/c18-11-6-7-14-10(8-11)9-13(16(22)23-14)15-20-21-17(24-15)19-12-4-2-1-3-5-12/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSNSCPZUAAAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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